1-Bromethyl-4-phenoxybenzene
Overview
Description
1-Bromethyl-4-phenoxybenzene is an organic compound with the molecular formula C14H13BrO It is a derivative of benzene, where a bromoethyl group and a phenoxy group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromethyl-4-phenoxybenzene can be synthesized through several methods. One common approach involves the bromination of 1-ethyl-4-phenoxybenzene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromethyl-4-phenoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), leading to the formation of different substituted benzene derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the bromo group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: Phenoxybenzene derivatives with various substituents.
Oxidation: Phenoxybenzoic acid or phenoxyacetophenone.
Reduction: Ethyl-4-phenoxybenzene.
Scientific Research Applications
1-Bromethyl-4-phenoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of polymers and advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-Bromethyl-4-phenoxybenzene depends on the specific reaction or application. In substitution reactions, the bromine atom is typically displaced by a nucleophile through an S_N2 mechanism, where the nucleophile attacks the carbon atom bonded to the bromine, leading to the formation of a new bond and the release of bromide ion (Br-) . In oxidation reactions, the compound undergoes electron transfer processes that result in the formation of oxidized products .
Comparison with Similar Compounds
1-Bromo-4-phenoxybenzene: Lacks the ethyl group, making it less sterically hindered.
1-(1-Bromoethyl)-4-methoxybenzene: Contains a methoxy group instead of a phenoxy group, affecting its reactivity and solubility.
1-(1-Bromoethyl)-4-chlorobenzene: Contains a chlorine atom instead of a phenoxy group, influencing its chemical behavior.
Uniqueness: 1-Bromethyl-4-phenoxybenzene is unique due to the presence of both a bromoethyl group and a phenoxy group, which confer distinct reactivity and potential for diverse applications in organic synthesis and materials science.
Properties
Molecular Formula |
C14H13BrO |
---|---|
Molecular Weight |
277.16 g/mol |
IUPAC Name |
1-(1-bromoethyl)-4-phenoxybenzene |
InChI |
InChI=1S/C14H13BrO/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
XTRUUOASFKFOSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC2=CC=CC=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.